molecular formula C12H20N6O2 B12690508 1,1'-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) CAS No. 94109-92-9

1,1'-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)

Cat. No.: B12690508
CAS No.: 94109-92-9
M. Wt: 280.33 g/mol
InChI Key: FDLNENRFEVFHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is a heterocyclic organic compound with the molecular formula C12H20N6O2 and a molecular weight of 280.326 g/mol . This compound features two imidazole rings connected by a hexane chain, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) typically involves the reaction of hexane-1,6-diamine with 2-amino-1,5-dihydro-4H-imidazol-4-one under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Biological Activity

1,1'-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one), also known by its CAS number 94109-92-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C12H20N6O2
  • Molecular Weight : 280.33 g/mol
  • Canonical SMILES : C1C(=O)N=C(N1CCCCCCN2CC(=O)N=C2N)N

Synthesis

The synthesis of 1,1'-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) involves multi-step reactions typically starting from simpler imidazole derivatives. The process includes the formation of the imidazole ring and subsequent coupling reactions to build the hexane linker.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. In vitro assays have demonstrated activity against various trypanosomatids:

Parasite EC50 (μM) Selectivity Index
Trypanosoma brucei0.835
Leishmania donovani4.293
Trypanosoma cruziNot active-

The compound exhibits micromolar activity against T. brucei, making it a candidate for further development as an antitrypanosomal drug. However, its efficacy against Leishmania is significantly lower compared to its activity against T. brucei .

The mechanism by which 1,1'-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) exerts its antiparasitic effects is believed to involve binding to the AT-rich regions of kinetoplast DNA (kDNA). This binding disrupts essential DNA functions within the parasite, leading to cell death .

Cytotoxicity Studies

Cytotoxicity assays conducted on various mammalian cell lines (THP-1, Vero CCL-81) reveal that while the compound shows selective activity against parasites, it also displays some level of cytotoxicity at higher concentrations:

Cell Line CC50 (μM) Selectivity Index
THP-1>50-
Vero CCL-81>100-

The selectivity index indicates that the compound is significantly less toxic to mammalian cells compared to its antiparasitic activity .

Case Studies and Research Findings

Several research articles have focused on the biological activity of similar compounds and their derivatives. For instance:

  • A study on bis(2-aminoimidazolines) showed promising results in terms of binding affinity and antiparasitic activity against T. brucei, suggesting that structural modifications could enhance efficacy .
  • Another investigation into related imidazole derivatives revealed their potential in targeting kDNA and disrupting cellular processes in Leishmania species .

These findings suggest a pathway for optimizing 1,1'-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) through structural modifications aimed at improving selectivity and potency.

Properties

CAS No.

94109-92-9

Molecular Formula

C12H20N6O2

Molecular Weight

280.33 g/mol

IUPAC Name

2-amino-3-[6-(2-amino-5-oxo-4H-imidazol-3-yl)hexyl]-4H-imidazol-5-one

InChI

InChI=1S/C12H20N6O2/c13-11-15-9(19)7-17(11)5-3-1-2-4-6-18-8-10(20)16-12(18)14/h1-8H2,(H2,13,15,19)(H2,14,16,20)

InChI Key

FDLNENRFEVFHQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C(N1CCCCCCN2CC(=O)N=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.